2-Amino-3-methylnaphtho(1,2-d)imidazole

Übersicht

Beschreibung

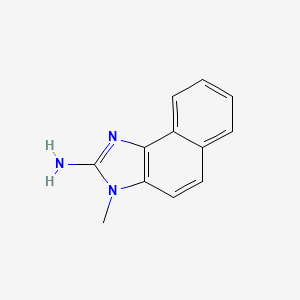

2-Amino-3-methylnaphtho(1,2-d)imidazole is a heterocyclic aromatic compound that belongs to the class of naphthoimidazoles This compound is characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylnaphtho(1,2-d)imidazole typically involves the direct amination of condensed imidazoles with O-picrylhydroxylamine . This method allows for the introduction of the amino group at the desired position on the naphthoimidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-methylnaphtho(1,2-d)imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthoimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, dihydro naphthoimidazoles, and various substituted naphthoimidazoles, depending on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 2-amino-3-methylnaphtho(1,2-d)imidazole. For instance, derivatives containing imidazole moieties have been evaluated against various bacterial strains and fungi.

- Study Findings : A study demonstrated that compounds with imidazole structures exhibited significant antibacterial activity against E. coli, P. aeruginosa, and B. subtilis. The evaluation was conducted using the agar cup borer method, with results indicating a promising potential for these compounds as antibacterial agents .

Anticancer Applications

The anticancer potential of this compound has been investigated through various studies focusing on its cytotoxic effects against different cancer cell lines.

- Mechanism of Action : Research indicates that imidazole-based compounds can interact with DNA and induce apoptosis in cancer cells. For example, a complex involving an imidazole derivative showed superior cytotoxicity compared to cisplatin in colorectal and breast cancer cell lines, with IC50 values significantly lower than those of traditional chemotherapeutics .

- Case Study : A specific imidazole platinum complex demonstrated high anticancer activity against hepatocellular carcinoma (HCC) cells by inducing immunogenic cell death. This finding points to the potential of developing new chemotherapeutics based on imidazole scaffolds that can elicit immune responses against tumors .

Antihypertensive Effects

The antihypertensive properties of this compound derivatives have also been explored.

- Evaluation Method : In vivo studies have shown that certain imidazole derivatives can significantly lower blood pressure in hypertensive models. The vasorelaxant effects were measured using the tail-cuff method, revealing promising results for these compounds as potential antihypertensive agents .

- Data Summary : The antihypertensive activity was quantified through various parameters such as EC50 values and maximum effect percentages (E max), indicating the efficacy of different substitutions on the imidazole ring in enhancing biological activity .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Amino-3-methylnaphtho(1,2-d)imidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes and proteins involved in cellular processes, such as DNA replication and repair.

Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-methylnaphtho(1,2-d)imidazole can be compared with other similar compounds, such as:

- 1-Amino-3-methylnaphtho(1,2-d)imidazole

- 1-Aminonaphtho(2,3-d)imidazole

- 1-Aminophenanthro(9,10-d)imidazole

These compounds share similar structural features but differ in the position of the amino group and the specific ring systems involved . The unique positioning of the amino group in this compound contributes to its distinct chemical properties and biological activities.

Biologische Aktivität

2-Amino-3-methylnaphtho(1,2-d)imidazole, a derivative of the well-known food mutagen 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), has garnered attention for its potential biological activities, particularly in the fields of cancer research and toxicology. This compound's structure allows it to interact with various biological systems, leading to diverse pharmacological effects.

The molecular formula of this compound is . Its structure includes an imidazole ring fused with a naphthalene moiety, which is critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro tests demonstrated that this compound can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colon cancer) cells. The half-maximal inhibitory concentration (IC50) values reported were 57.4 µM for DLD-1 and 79.9 µM for MCF-7 cells, indicating a promising therapeutic index compared to traditional chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through interaction with nuclear DNA and modulation of signaling pathways related to cell survival and death. The compound may activate p53 pathways, which are crucial in regulating the cell cycle and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. Studies have indicated that derivatives of imidazole compounds exhibit broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

3-methylbenzo[e]benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)14-12(15)13/h2-7H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFXLWPBGSMBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956648 | |

| Record name | 3-Methyl-1,3-dihydro-2H-naphtho[1,2-d]imidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35199-58-7 | |

| Record name | 3H-Naphth(1,2-d)imidazol-2-amine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035199587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,3-dihydro-2H-naphtho[1,2-d]imidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.